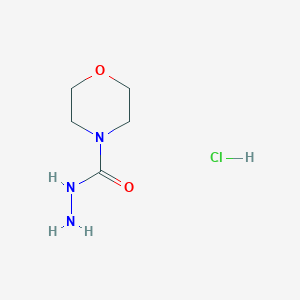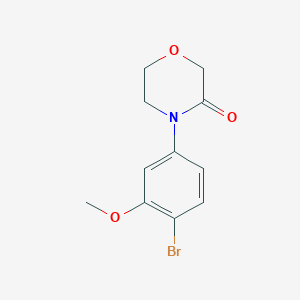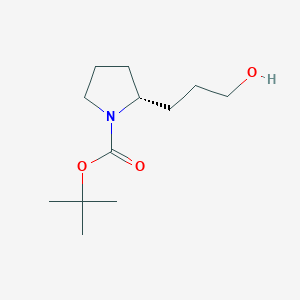
1-(3-Bromo-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one typically involves the bromination of 2-hydroxy-5-methylacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often require the use of bromine or a brominating agent, a catalyst such as aluminum chloride, and an appropriate solvent like dichloromethane. The reaction is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxy-methylphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(3-Bromo-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromo-2-hydroxyphenyl)-2-methylpropan-1-one
- 1-(3-Bromo-2-hydroxy-5-ethylphenyl)-2-methylpropan-1-one
- 1-(3-Bromo-2-hydroxy-5-methylphenyl)-2-ethylpropan-1-one
Uniqueness
1-(3-Bromo-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its structure allows for targeted modifications, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H13BrO2 |
|---|---|
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
1-(3-bromo-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-6(2)10(13)8-4-7(3)5-9(12)11(8)14/h4-6,14H,1-3H3 |
Clé InChI |
KFVMNGJBUJEQKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)O)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


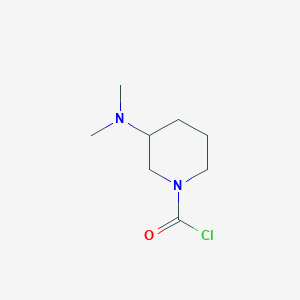
![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)

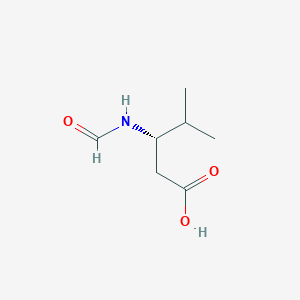
![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)
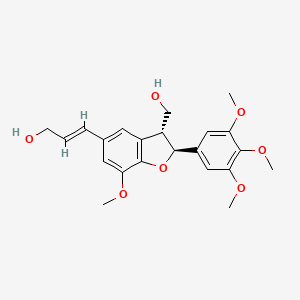
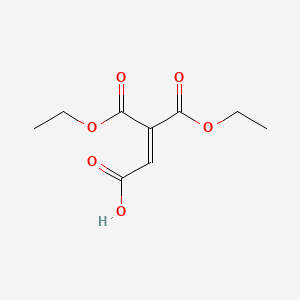
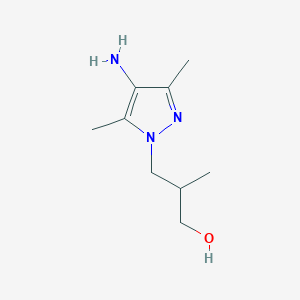
![4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid](/img/structure/B13063023.png)
![5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063030.png)
